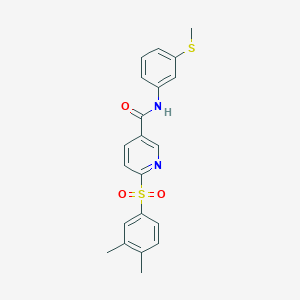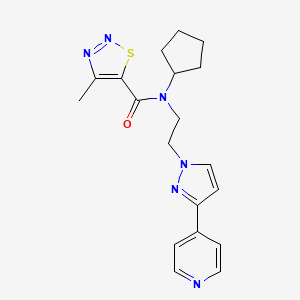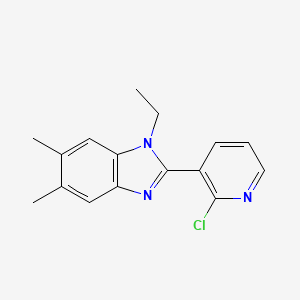
6-((3,4-dimethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the nicotinamide ring, the introduction of the sulfonyl group, and the attachment of the methylthio group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group could introduce some polarity into the molecule, while the methylthio group could contribute to its overall hydrophobicity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The sulfonyl group could potentially participate in substitution reactions, while the nicotinamide ring could be involved in a variety of reactions depending on its substitution pattern .科学的研究の応用
Erythroid Differentiation and Enzyme Inhibition
Research has shown that nicotinamide and its analogues, which share structural similarities with the specified compound, can induce differentiation of murine erythroleukemia cells. These compounds have been evaluated for their effectiveness in causing cells to mature and produce hemoglobin, with some analogues demonstrating significant activity. This is particularly notable for compounds with strong inhibitory effects on poly(ADP-ribose) polymerase in vitro, suggesting a potential mechanism through which these compounds exert their differentiating effects (Terada, Fujiki, Marks, & Sugimura, 1979).
DNA Repair Stimulation
Another study highlighted the role of nicotinamide in stimulating DNA repair synthesis in human lymphocytes exposed to various types of DNA-damaging agents. The research indicates that nicotinamide can enhance the repair of DNA damage, which is crucial for maintaining genomic integrity and preventing mutagenesis. This finding underscores the potential therapeutic applications of nicotinamide derivatives in mitigating DNA damage-related conditions (Berger & Sikorski, 1980).
Structural and Chemical Properties
Studies on the structural and chemical properties of similar compounds have provided insights into their molecular configurations and reactivity. For example, research on diphenyl sulfones revealed the distorted tetrahedral bonding geometry of sulfur atoms and the nearly perpendicular orientation of phenyl rings. Such structural analyses are essential for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Jeyakanthan, Velmurugan, Panneerselvam, Soriano-garcia, Perumal, & Chandrasekaran, 1998).
Antiprotozoal Activity
The antiprotozoal activity of aza-analogues of furamidine, which bear structural resemblance to the specified compound, has been investigated. These studies have shown promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating the potential of such compounds in treating diseases caused by these pathogens. The effectiveness of these compounds in in vivo models further supports their therapeutic potential (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
作用機序
特性
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-7-9-19(11-15(14)2)28(25,26)20-10-8-16(13-22-20)21(24)23-17-5-4-6-18(12-17)27-3/h4-13H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUDGPCZORRLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3,4-dimethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2862307.png)
![1-{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2862308.png)

![4-(2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2862311.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2862316.png)
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)
![1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2862318.png)
![5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol](/img/structure/B2862319.png)
![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)

![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)
![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)
